N-(3-methoxyphenyl)-3-nitrobenzamide

Descripción general

Descripción

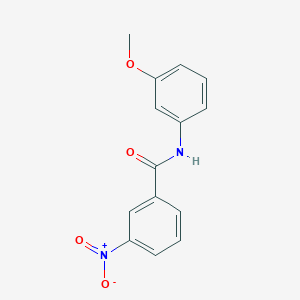

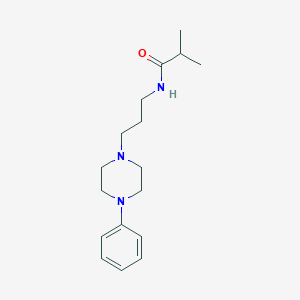

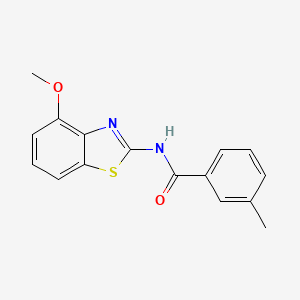

“N-(3-Methoxyphenyl)-3-nitrobenzamide” is a chemical compound. Its structure consists of a benzamide group where the amide nitrogen is bonded to a 3-methoxyphenyl group and the carbonyl carbon is bonded to a 3-nitrophenyl group .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the appropriate aniline (in this case, 3-methoxyaniline) with a nitrobenzoyl chloride . The reaction is usually carried out in the presence of a base, such as pyridine, which acts as a catalyst and a solvent .Molecular Structure Analysis

The molecular structure of “N-(3-methoxyphenyl)-3-nitrobenzamide” can be elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry . The presence of the nitro group (-NO2) and the methoxy group (-OCH3) can be confirmed by their characteristic absorption bands in the IR spectrum .Chemical Reactions Analysis

The chemical reactions of “N-(3-methoxyphenyl)-3-nitrobenzamide” would largely depend on the conditions and the reagents used. For instance, it could potentially undergo hydrolysis under acidic or basic conditions to yield 3-methoxyaniline and 3-nitrobenzoic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-methoxyphenyl)-3-nitrobenzamide” can be predicted based on its molecular structure. For example, it is likely to have a relatively high melting point due to the presence of the polar nitro and amide groups, which can form strong intermolecular forces .Aplicaciones Científicas De Investigación

Antifungal Activity

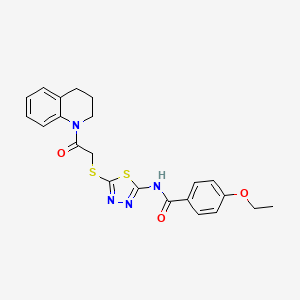

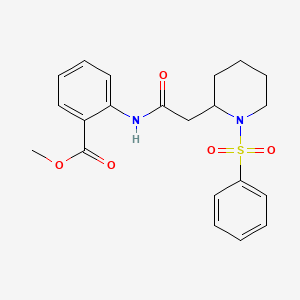

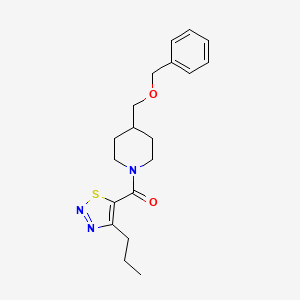

N-(3-methoxyphenyl)-3-nitrobenzamide has been investigated for its antifungal potential. Researchers synthesized a library of 1,2,3-triazole derivatives from naphthols using click chemistry. These derivatives were evaluated for their antifungal activity. In vitro and in silico studies revealed that these compounds may possess ideal structural requirements for the development of novel therapeutic agents against fungal infections .

Liquid Crystalline Analogues

While not directly related to N-(3-methoxyphenyl)-3-nitrobenzamide, the concept of liquid crystalline analogues is relevant. Researchers have synthesized photoactive liquid crystalline analogues with OCH3-substituted phenyl-imino-alkoxybenzoates. These compounds exhibit mesomorphic behavior and could find applications in solar energy devices .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on “N-(3-methoxyphenyl)-3-nitrobenzamide” could include further studies on its synthesis, properties, and potential applications. For instance, it could be interesting to explore its potential use in medicinal chemistry, given the biological activity of many nitrobenzamide and methoxyphenyl compounds .

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-13-7-3-5-11(9-13)15-14(17)10-4-2-6-12(8-10)16(18)19/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUAHBNREGYOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-3-nitrobenzamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2473931.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2473932.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methoxybenzoate](/img/structure/B2473935.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2473941.png)

![2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2473949.png)